molecular formula C5H5ClN2O3S B2805958 4-formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride CAS No. 2138573-84-7

4-formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B2805958
CAS No.: 2138573-84-7
M. Wt: 208.62
InChI Key: DXNRFSKKWVFYPL-UHFFFAOYSA-N
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Description

4-Formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride is a versatile heteroaromatic building block designed for pharmaceutical research and development . The compound features two highly reactive functional groups: a sulfonyl chloride and a formyl group, which allow for sequential and divergent synthesis. The sulfonyl chloride moiety is ideally suited for nucleophilic substitution reactions to create sulfonamide linkages, a key pharmacophore found in many therapeutic agents . Concurrently, the formyl group at the 4-position offers a handle for further elaboration via condensation or reduction reactions, enabling the construction of complex molecular architectures around a pyrazole core. The pyrazole scaffold is a privileged structure in medicinal chemistry, known to confer a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . Its presence is a key feature in several established drugs, such as the anti-inflammatory agent Celecoxib . Researchers can leverage this reagent as a critical intermediate in the synthesis of novel compounds for high-throughput screening and the development of new therapeutic candidates. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle all chemicals with appropriate personal protective equipment in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-formyl-2-methylpyrazole-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O3S/c1-8-5(12(6,10)11)4(3-9)2-7-8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNRFSKKWVFYPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C=O)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride typically involves the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activities

The pyrazole moiety is known for its broad spectrum of pharmacological activities. Compounds derived from pyrazole, such as 4-formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride, have been studied for their roles as:

  • Anti-inflammatory agents : Pyrazole derivatives are recognized for their anti-inflammatory properties, similar to celecoxib, which is widely used in treating arthritis and pain .
  • Antibiotics : The compound has shown potential as an antibacterial agent, with studies indicating its effectiveness against various bacterial strains.
  • Antifungal agents : Research indicates that derivatives of pyrazole can inhibit the growth of phytopathogenic fungi, making them valuable in agricultural applications .

Case Study: Antifungal Activity

A study examined the antifungal properties of several pyrazole derivatives, including those related to this compound. The results demonstrated that certain derivatives exhibited superior antifungal activity compared to established fungicides like boscalid. For instance, compound 9m showed strong activity against multiple fungal pathogens with effective concentration values (EC50) significantly lower than those of control substances .

Agricultural Applications

Fungicides

The compound's ability to act as an antifungal agent has led to its exploration in agricultural chemistry. Pyrazole derivatives are being developed as fungicides due to their effectiveness against a range of plant pathogens.

CompoundActivity Against FungiEC50 Values
9mFusarium moniliforme5.50
Rhizoctonia solani14.40
Phytophthora infestans75.54

This table summarizes the antifungal activity of selected compounds derived from pyrazole against key agricultural pathogens .

Material Science Applications

Synthesis of Functional Materials

This compound can also be utilized in the synthesis of functional materials. Its reactive sulfonyl chloride group allows for the introduction of sulfonamide functionalities into various organic frameworks, which can enhance material properties such as thermal stability and solubility.

Case Study: Synthesis Pathways

Research has demonstrated various synthetic pathways involving this compound leading to novel compounds with potential applications in drug design and material sciences. For example, its reaction with amines can yield sulfonamide derivatives that exhibit improved biological activity or serve as intermediates in the synthesis of complex organic molecules .

Mechanism of Action

The mechanism of action of 4-formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride is primarily based on its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, forming covalent bonds and leading to the formation of various derivatives . The formyl group also participates in nucleophilic addition and condensation reactions, further expanding its reactivity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Pyrazole Derivatives

The reactivity and applications of 4-formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride are best understood through comparison with structurally related pyrazole derivatives. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity and Applications
This compound C₅H₅ClN₂O₃S 216.64 Sulfonyl chloride, formyl, methyl Electrophilic sulfonylation (e.g., sulfonamide synthesis); formyl enables Schiff base formation .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde C₁₂H₉ClF₃N₂OS 327.72 Trifluoromethyl, sulfanyl, formyl Sulfanyl group undergoes oxidation to sulfoxide/sulfone; trifluoromethyl enhances metabolic stability .
1-Methyl-5-sulfamoyl-1H-pyrazole-4-carbaldehyde C₅H₇N₃O₃S 189.19 Sulfonamide, formyl, methyl Sulfonamide group supports hydrogen bonding; used in drug design for target specificity.

Key Findings

Sulfonyl Chloride vs. Sulfanyl Groups :

  • The sulfonyl chloride group in the target compound is highly electrophilic, making it reactive toward amines or alcohols to form sulfonamides or sulfonate esters. In contrast, the sulfanyl (-S-) group in 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde is less reactive but can participate in redox reactions or metal coordination .

Trifluoromethyl Substitution :

  • The trifluoromethyl (-CF₃) group in the analog confers enhanced lipophilicity and metabolic stability compared to the methyl group in the target compound, making it favorable for agrochemical applications .

Formyl Group Positioning :

  • Both compounds feature a formyl group, but its position (C4 in the target vs. C4 in the analog) influences conjugation and steric effects. The C4 formyl group in the target compound is more sterically accessible for nucleophilic additions.

Thermal and Solubility Properties :

  • Sulfonyl chlorides like the target compound are moisture-sensitive and typically stored under anhydrous conditions. The sulfanyl analog exhibits greater thermal stability but lower solubility in polar solvents due to its chlorophenyl substituent .

Research Implications and Limitations

  • Pharmaceuticals : The target compound’s sulfonyl chloride group is pivotal in synthesizing protease inhibitors or kinase-targeting drugs.
  • Agrochemicals : The trifluoromethyl analog’s stability makes it suitable for herbicides or fungicides .

Gaps in Literature

  • No experimental data on the target compound’s crystallographic parameters or spectroscopic signatures were identified in the provided evidence.
  • Comparative studies on reaction kinetics or biological activity are absent, highlighting a need for further research.

Biological Activity

4-Formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C5_5H6_6ClN2_2O2_2S
  • Molecular Weight : Approximately 194.63 g/mol
  • Structural Features : The compound contains a pyrazole ring with a formyl group and a sulfonyl chloride moiety, which contribute to its reactivity and biological properties.

Biological Activities

The biological activities of this compound have been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has shown that derivatives of pyrazoles, including this compound, exhibit potent antimicrobial properties. A study evaluated several pyrazole derivatives against common pathogens, revealing significant inhibition zones and low minimum inhibitory concentration (MIC) values:

CompoundMIC (μg/mL)Activity
This compound0.22 - 0.25Excellent against Staphylococcus aureus and Staphylococcus epidermidis
Other derivativesVariesComparative analysis with standard antibiotics

The compound demonstrated bactericidal effects, particularly against Gram-positive bacteria, indicating its potential for therapeutic applications in treating infections caused by resistant strains .

Anticancer Potential

The anticancer activity of pyrazole derivatives has also been explored. Compounds similar to this compound have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies on related compounds showed:

  • Mechanism of Action : Inhibition of specific kinases involved in cancer cell growth.
  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

Research indicates that modifications to the pyrazole structure can enhance anticancer efficacy, suggesting that this compound may serve as a lead compound for further development .

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The sulfonyl chloride group can react with nucleophiles in enzymes, leading to inhibition.
  • Receptor Binding : The compound may interact with specific receptors involved in microbial resistance or cancer cell signaling pathways.
  • Biofilm Disruption : Evidence suggests that pyrazole derivatives can disrupt biofilms formed by bacteria, enhancing their antimicrobial effectiveness .

Case Studies and Research Findings

Several studies have documented the biological activities of pyrazole derivatives:

  • In Vitro Studies : A study highlighted the effectiveness of various pyrazole compounds against E. coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, with some compounds showing MIC values as low as 6.25 μg/mL against resistant strains .
  • Comparative Analysis : Research comparing the antimicrobial efficacy of pyrazole derivatives against standard antibiotics indicated that some derivatives exhibited superior activity, particularly in biofilm-forming pathogens .
  • Toxicological Assessments : Safety profiles indicate that while the compound shows promise as a therapeutic agent, it also poses risks such as skin irritation and potential allergic reactions, necessitating careful handling in laboratory settings .

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., formyl at C4, methyl at N1) and detect impurities.
  • IR Spectroscopy : Peaks at ~1360 cm1^{-1} (S=O asymmetric stretch) and ~1730 cm1^{-1} (C=O from formyl) validate functional groups.
  • Elemental Analysis : Ensures stoichiometric ratios of C, H, N, S, and Cl .

How do reaction conditions influence the sulfonamide derivatization of this compound with amines?

Q. Advanced

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilic substitution efficiency by stabilizing intermediates.
  • Temperature : Reactions at 0–5°C minimize hydrolysis of the sulfonyl chloride group.
  • Base Selection : Triethylamine or DMAP neutralizes HCl byproducts, accelerating amine coupling. Contradictory yields in literature often stem from trace moisture or insufficient base stoichiometry .

How can researchers resolve contradictions in reported reactivity of the formyl group under coupling reactions?

Advanced
Discrepancies arise from competing reactions:

  • Aldehyde Oxidation : The formyl group may oxidize to carboxylic acid under aerobic conditions, reducing coupling efficiency.
  • Protection Strategies : Use of acetal-protected intermediates (e.g., ethylene glycol) prevents oxidation but requires deprotection post-coupling.
  • Catalyst Optimization : Pd-based catalysts (e.g., Pd(PPh3_3)4_4) improve selectivity in Suzuki-Miyaura couplings .

What structural analogs of this compound exist, and how do substituents impact reactivity?

Q. Advanced

Compound NameKey SubstituentsReactivity Differences
1-Methyl-1H-pyrazole-4-sulfonyl chlorideNo formyl groupLower electrophilicity; limited cross-coupling
5-Chloro-3-isopropyl analogCl at C5, isopropyl at C3Enhanced steric hindrance slows nucleophilic substitution
1-Phenyl-1H-pyrazole-5-sulfonyl chloridePhenyl at N1Increased π-stacking in crystal phases
The formyl group in this compound enables unique post-functionalization (e.g., hydrazone formation) .

What methodologies mitigate instability during storage and handling?

Q. Advanced

  • Storage : Under inert gas (Ar/N2_2) at –20°C in amber vials to prevent hydrolysis and photodegradation.
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive steps.
  • Stability Assays : Monitor decomposition via HPLC or TLC over time; degradation products include sulfonic acids .

How can computational modeling aid in predicting reactivity or designing derivatives?

Q. Advanced

  • DFT Calculations : Predict electrophilic/nucleophilic sites (e.g., Fukui indices) to guide functionalization.
  • Docking Studies : Screen derivatives for binding affinity in target proteins (e.g., kinase inhibitors).
  • Reaction Pathway Simulations : Identify energy barriers for sulfonamide formation or formyl group reactions .

What are the limitations of current synthetic protocols, and how can they be improved?

Q. Advanced

  • Low Yields : Due to competing hydrolysis; using molecular sieves or flow chemistry reduces water exposure.
  • Scalability : Batch processes struggle with exothermic sulfonation; microreactors improve heat dissipation.
  • Green Chemistry : Replace chlorinated solvents with ionic liquids or cyclopentyl methyl ether (CPME) .

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